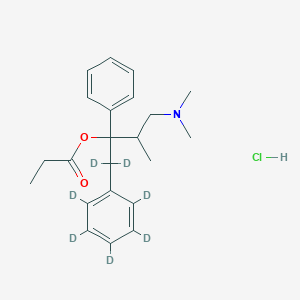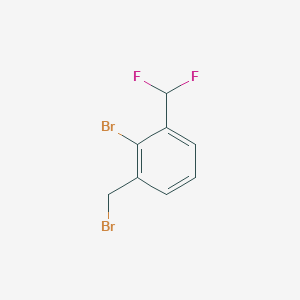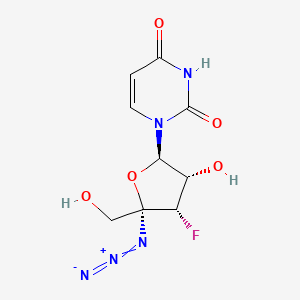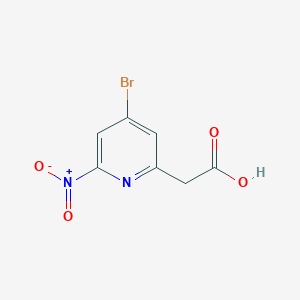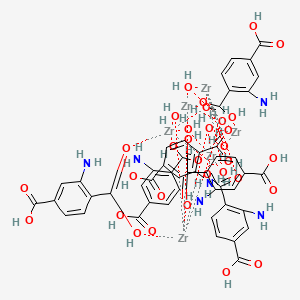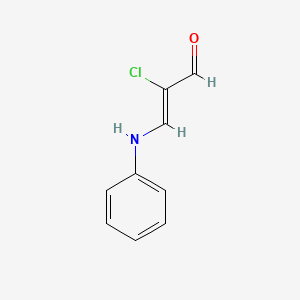
2-chloro-3-(phenylamino)-2-Propenal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-(phenylamino)-2-Propenal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a chloro group, a phenylamino group, and an aldehyde functional group attached to a propenal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(phenylamino)-2-Propenal can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(phenylamino)-1,4-naphthoquinone with aniline derivatives under specific conditions . Another method includes the use of ultrasound-assisted reactions, which provide a clean, fast, and simple preparation of the compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
2-chloro-3-(phenylamino)-2-Propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-chloro-3-(phenylamino)-2-Propenal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-3-(phenylamino)-2-Propenal involves its interaction with specific molecular targets and pathways. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anion radicals and hydroxyl radicals . These ROS can cause oxidative stress, leading to damage to biomolecules like lipids, proteins, RNA, and DNA, ultimately resulting in cell death .
類似化合物との比較
Similar Compounds
- 2-chloroquinoline-3-carbaldehyde
- 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone
- 2-chloroquinoline derivatives
Uniqueness
2-chloro-3-(phenylamino)-2-Propenal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C9H8ClNO |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
(Z)-3-anilino-2-chloroprop-2-enal |
InChI |
InChI=1S/C9H8ClNO/c10-8(7-12)6-11-9-4-2-1-3-5-9/h1-7,11H/b8-6- |
InChIキー |
XODOFJPDDSOVBU-VURMDHGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/C=C(/C=O)\Cl |
正規SMILES |
C1=CC=C(C=C1)NC=C(C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


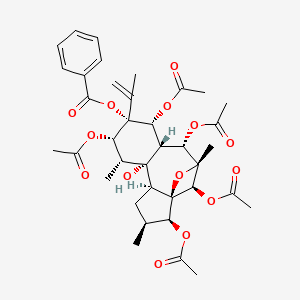
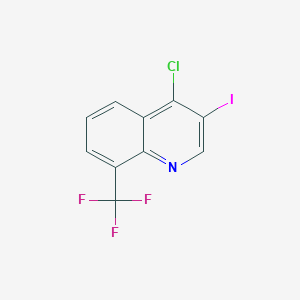
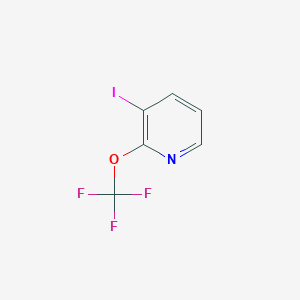
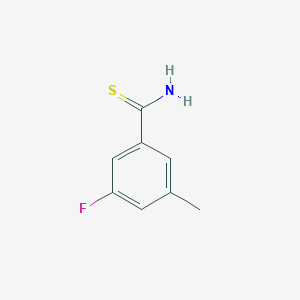
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
